2-アミノエタン-1,1-ジスルホン酸

説明

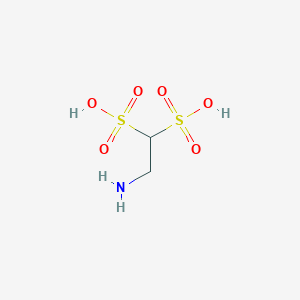

2-Aminoethane-1,1-disulfonic acid is a useful research compound. Its molecular formula is C2H7NO6S2 and its molecular weight is 205.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Aminoethane-1,1-disulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoethane-1,1-disulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

スピン交差(SCO)錯体

2-アミノエタン-1,1-ジスルホン酸は、スピン交差(SCO)錯体の合成に使用できます . これらの錯体は、外部刺激下での可逆的なスピン転移により、スイッチ可能なメモリ材料として機能することができます .

2. 高度に希釈されたポリアニオン性鉄(II)系の合成 この化合物は、高度に希釈されたポリアニオン性鉄(II)スピン交差系の合成と特性評価に使用できます . これらのシステムは、異なるスピン状態間を遷移させる能力により、データストレージおよび処理における潜在的な用途を有しています .

疎水性分子の水溶化

2-アミノエタン-1,1-ジスルホン酸は、疎水性分子の合成後の水溶化に推奨されます . これは、特に生物学的媒体での用途に役立ちます .

有機色素における用途

この化合物は、有機色素の合成に使用できます . これにより、これらの色素の水への溶解度を高めることができ、生物学的用途に適したものが生まれます .

蛍光団における用途

2-アミノエタン-1,1-ジスルホン酸は、蛍光団の合成にも使用できます . これらは、光励起により光を再放出できる化学化合物です .

アゾ染料における用途

この化合物は、アゾ染料の合成に使用できます . これらの染料は、鮮やかな色のため、繊維産業で広く使用されています .

ボジピにおける用途

2-アミノエタン-1,1-ジスルホン酸は、ボジピの合成に使用できます , 強烈な蛍光で知られる染料の一種です .

8.クマリンおよびキサンテン染料における用途 この化合物は、クマリンおよびキサンテン染料の合成に使用できます . これらの染料は、明るい蛍光で知られており、生物学的調査でよく使用されます .

作用機序

Action Environment

The action of 2-Aminoethane-1,1-disulfonic acid can be influenced by various environmental factors. For instance, the synthesis of 2-Aminoethane-1,1-disulfonic acid involves adding acrylic acid and acetonitrile into a flask placed in an ice bath . Fuming sulfuric acid is then added dropwise and the solution is stirred for 30 minutes . Therefore, the temperature and the presence of other chemicals can significantly impact the efficacy and stability of the compound.

生物活性

2-Aminoethane-1,1-disulfonic acid (also known as taurine) is a naturally occurring sulfonic acid that plays crucial roles in various biological processes. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

2-Aminoethane-1,1-disulfonic acid is characterized by its unique structure, which includes two sulfonic acid groups attached to an ethylamine backbone. This structure contributes to its solubility and biological reactivity. The compound's molecular formula is , and it is often found in a zwitterionic form in physiological conditions.

Biological Functions

1. Antioxidant Activity:

Taurine exhibits significant antioxidant properties, which help protect cells from oxidative stress. It scavenges free radicals and enhances the activity of antioxidant enzymes, thus playing a protective role in various cellular contexts .

2. Neuroprotective Effects:

Research indicates that taurine has neuroprotective effects, particularly in models of neurodegeneration. It modulates neurotransmission and may help stabilize neuronal membranes, thereby reducing excitotoxicity and apoptosis .

3. Anti-inflammatory Properties:

Taurine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This property is particularly relevant in the context of chronic inflammatory diseases .

Therapeutic Applications

1. Cardiovascular Health:

Taurine supplementation has been associated with improved cardiovascular function. It helps regulate blood pressure and may reduce the risk of heart disease by improving lipid profiles and reducing arterial stiffness .

2. Metabolic Disorders:

Studies suggest that taurine may have beneficial effects on metabolic disorders such as diabetes. It enhances insulin sensitivity and glucose metabolism, potentially mitigating complications associated with diabetes .

3. Liver Protection:

Taurine has been recognized for its hepatoprotective properties, aiding in liver detoxification processes and protecting against drug-induced liver injury .

Research Findings

Several studies have explored the biological activity of taurine across different models:

Case Studies

Case Study 1: Taurine in Diabetes Management

A clinical trial evaluated the effects of taurine supplementation on patients with type 2 diabetes. Results indicated improved glycemic control and reduced oxidative stress markers, suggesting that taurine may serve as a complementary therapy for diabetes management.

Case Study 2: Neuroprotection in Alzheimer’s Disease

In a preclinical study using an Alzheimer’s disease model, taurine administration resulted in decreased amyloid-beta accumulation and improved cognitive function, highlighting its potential as a neuroprotective agent.

特性

IUPAC Name |

2-aminoethane-1,1-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO6S2/c3-1-2(10(4,5)6)11(7,8)9/h2H,1,3H2,(H,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWIDMUBKSZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。